4-Buta-2,3-dienyl-azulene
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Overview
Description
4-Buta-2,3-dienyl-azulene is an organic compound with the molecular formula C14H12. It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. The compound features a buta-2,3-dienyl group attached to the azulene structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Buta-2,3-dienyl-azulene typically involves the coupling of azulene with a buta-2,3-dienyl precursor. One common method is the palladium-catalyzed cross-coupling reaction, where azulene is reacted with a buta-2,3-dienyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Buta-2,3-dienyl-azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the buta-2,3-dienyl group to a butenyl or butyl group.
Substitution: Electrophilic substitution reactions can occur at the azulene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced alkanes, and various substituted azulene derivatives .
Scientific Research Applications
4-Buta-2,3-dienyl-azulene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of advanced materials, such as organic semiconduct
Properties
CAS No. |
142920-53-4 |
---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
InChI |
InChI=1S/C14H12/c1-2-3-7-12-8-4-5-9-13-10-6-11-14(12)13/h3-6,8-11H,1,7H2 |
InChI Key |
VEASCJYTZXQGAL-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCC1=CC=CC=C2C1=CC=C2 |
Origin of Product |
United States |
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